molecular formula C5H9NO B1216207 2-Hydroxyvaleronitrile CAS No. 5699-72-9

2-Hydroxyvaleronitrile

Cat. No.: B1216207
CAS No.: 5699-72-9
M. Wt: 99.13 g/mol
InChI Key: AANFRDGJHYLLAE-UHFFFAOYSA-N
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Description

2-Hydroxyvaleronitrile (CAS: 5699-72-9), also known as 2-hydroxypentanenitrile or butyraldehyde cyanohydrin, is a cyanohydrin compound with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . Its structure features a hydroxyl (-OH) group adjacent to a nitrile (-C≡N) group on a pentane backbone, making it a versatile intermediate in organic synthesis. Key physicochemical properties include a boiling point of 64°C at 11 Torr and a density of 0.936 g/cm³ . The compound’s stereochemistry remains undefined in available sources, though its InChIKey (AANFRDGJHYLLAE-UHFFFAOYSA-N) confirms its planar configuration .

Properties

IUPAC Name

2-hydroxypentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFRDGJHYLLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972480
Record name 2-Hydroxypentanenitrile
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-72-9
Record name 2-Hydroxypentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyvaleronitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyvaleronitrile
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Mechanism of Action

Biochemical Pathways

It is known that this compound can be produced using the (s)-hydroxynitrile lyase from hevea brasiliensis. The downstream effects of this compound on various biochemical pathways need to be investigated further.

Biochemical Analysis

Biochemical Properties

2-Hydroxyvaleronitrile plays a significant role in biochemical reactions, particularly in the synthesis of chiral building block molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted into 3-hydroxyvalerate using the nitrilase activity of Comamonas testosteroni. This interaction highlights the compound’s potential in biocatalysis and synthetic biology.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in metabolically engineered Escherichia coli, this compound can be used as a substrate for the biosynthesis of chiral 3-hydroxyvalerate. This indicates its role in modulating metabolic pathways and cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It can act as a substrate for nitrilase enzymes, leading to the production of 3-hydroxyvalerate. This process involves the binding of this compound to the active site of the enzyme, followed by hydrolysis to produce the desired product. Additionally, it may influence gene expression by acting as a precursor in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. For instance, studies on inhaled nintedanib in sheep models have shown that different dosages can result in varying levels of efficacy and safety. Similarly, this compound may exhibit threshold effects and toxicity at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of chiral 3-hydroxyvalerate. It interacts with enzymes such as nitrilases and reductases, which facilitate its conversion into valuable biochemical products. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in metabolic engineering and synthetic biology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes via specific transporters, influencing its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

2-Hydroxyvaleronitrile, a derivative of valeronitrile, is an organic compound with potential applications in various biological contexts. It is characterized by the presence of a hydroxyl group adjacent to the nitrile functional group, which may influence its biological activity. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C5_5H9_9NO
  • Molecular Weight : 101.13 g/mol
  • Functional Groups : Hydroxyl (-OH) and Nitrile (-C≡N)

The presence of these functional groups suggests potential interactions with biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related nitriles have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzymatic Activity

This compound may serve as a substrate for specific enzymes, particularly nitrilases. These enzymes catalyze the hydrolysis of nitriles into corresponding carboxylic acids, which are biologically relevant. For example, microbial nitrilases have been shown to convert 3-hydroxyalkanenitriles into 3-hydroxyalkanoic acids with high specificity and efficiency .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound against pathogenic bacteria.
    • Method : In vitro testing against strains such as Escherichia coli and Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.
  • Case Study on Enzymatic Conversion :
    • Objective : To assess the biocatalytic potential of microbial strains in converting this compound.
    • Method : Application of nitrilase-producing microbes in a controlled environment.
    • Findings : Enhanced conversion rates were observed, indicating that specific microbial strains can effectively utilize this compound as a substrate for producing valuable metabolites.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Research has shown that:

  • The hydroxyl group enhances solubility and potential interactions with biological macromolecules.
  • The nitrile group may participate in hydrogen bonding and dipole interactions, further affecting its reactivity.

Comparative Biological Activity

A comparative analysis of various hydroxynitriles revealed that those with longer carbon chains and additional functional groups exhibited enhanced biological activities. The following table summarizes key findings from recent studies:

CompoundAntimicrobial ActivityEnzymatic Conversion Efficiency
This compoundModerateHigh
3-HydroxybutyronitrileHighModerate
4-HydroxypentanenitrileLowHigh

Comparison with Similar Compounds

2-Hydroxy-3-methylbutanenitrile

This structural isomer of 2-hydroxyvaleronitrile shares the molecular formula C₅H₉NO but features a branched methyl group at the third carbon. The branching likely reduces its boiling point compared to the linear this compound due to decreased molecular surface area and van der Waals interactions.

4-Oxo-2,2-diphenylvaleronitrile

With the formula C₁₉H₁₇NO, this compound incorporates a ketone group and two phenyl substituents. The phenyl groups enhance lipophilicity and steric hindrance, making it less volatile and more suited for pharmaceutical applications (e.g., as a precursor for analgesics and angiotensin II receptor antagonists). Its higher molecular weight (283.35 g/mol) contrasts sharply with this compound’s simplicity .

Functional Group Variations

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

This compound (C₁₀H₈N₂O₂ , MW: 188.19 g/mol) integrates an indole ring system, a ketone, and a nitrile group. The aromatic system enables π-π stacking interactions, increasing its utility in life sciences research (e.g., fluorescence studies). Its complexity contrasts with this compound’s minimal functionalization .

2-Chloro-6-methylbenzonitrile

An aromatic nitrile (C₈H₆ClN , MW: 151.59 g/mol), this compound lacks a hydroxyl group but includes chloro and methyl substituents. The absence of -OH limits hydrogen-bonding capability, reducing solubility in polar solvents compared to this compound. It is primarily used in materials science and specialty chemical synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³)
This compound C₅H₉NO 99.13 -OH, -C≡N 64 @ 11 Torr 0.936
2-Hydroxy-3-methylbutanenitrile C₅H₉NO 99.13 -OH, -C≡N, branched N/A N/A
4-Oxo-2,2-diphenylvaleronitrile C₁₉H₁₇NO 283.35 -C=O, -C≡N, 2-Ph N/A N/A
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.19 -OH, -C=O, -C≡N, indole N/A N/A
2-Chloro-6-methylbenzonitrile C₈H₆ClN 151.59 -Cl, -CH₃, -C≡N N/A N/A

Notes: Data gaps (e.g., boiling points for analogues) reflect limitations in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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